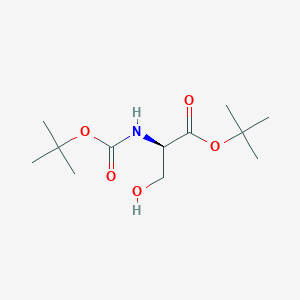

(R)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Description

(R)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is a chiral ester featuring a tert-butoxycarbonyl (Boc)-protected amino group and a hydroxylated propanoate backbone. Its (R)-configuration at the stereogenic center and dual tert-butyl groups confer unique steric and electronic properties, making it a valuable intermediate in asymmetric synthesis and pharmaceutical development. The Boc group enhances solubility in organic solvents and enables selective deprotection under acidic conditions, while the hydroxyl group offers a site for further functionalization.

Properties

IUPAC Name |

tert-butyl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-11(2,3)17-9(15)8(7-14)13-10(16)18-12(4,5)6/h8,14H,7H2,1-6H3,(H,13,16)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNZHQVMWJPBPI-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection and Boc Protection

The (R)-enantiomer is typically synthesized from (R)-α-methyl-serine, leveraging its inherent chirality. Initial protection of the α-amino group is achieved using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP). This step proceeds at 0°C for 2 hours, yielding (R)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate with >95% conversion. The Boc group ensures stability during subsequent N-methylation or acylation steps.

Hydroxyl Group Activation and Esterification

The 3-hydroxy group is activated using pivaloyl chloride (PivCl) in pyridine, forming a pivaloyl ester intermediate. This step, conducted at room temperature for 30 minutes, prevents unwanted side reactions during tert-butyl esterification. Subsequent treatment with tert-butyl-2,2,2-trichloroacetimidate in dichloromethane (DCM) under acidic conditions (0.1% trifluoroacetic acid) affords the tert-butyl ester in 85–90% yield.

Alternative Route via Asymmetric Catalysis

Catalytic Asymmetric Hydroxylation

A metal-catalyzed asymmetric hydroxylation of tert-butyl 2-((tert-butoxycarbonyl)amino)acrylate provides an enantioselective pathway. Using a Jacobsen-type manganese-salen catalyst (10 mol%) and oxaziridine as the oxidant, the reaction achieves 88% enantiomeric excess (ee) for the (R)-isomer. The hydroxylation occurs at −20°C in dichloroethane, followed by silica gel chromatography to isolate the product (75% yield).

Resolution of Racemic Mixtures

Kinetic resolution using Pseudomonas cepacia lipase (PCL) in isopropyl acetate selectively hydrolyzes the (S)-enantiomer of racemic tert-butyl 2-((tert-butoxycarbonyl)amino)-3-acetoxypropanoate. The remaining (R)-acetate is saponified with potassium carbonate in methanol, yielding the (R)-alcohol in 92% ee and 40% isolated yield.

Boc Protection and Deprotection Dynamics

Optimization of Boc Group Introduction

The Boc group is introduced under anhydrous conditions to prevent tert-butyl carbonate hydrolysis. A 1.2:1 molar ratio of Boc₂O to amine in THF at 0°C ensures complete protection within 2 hours. Excess reagent is quenched with citric acid, and the product is extracted into ethyl acetate (3 × 20 mL).

Stability Under Basic Conditions

The tert-butyl ester demonstrates remarkable stability in aqueous sodium hydroxide (1 M, 25°C, 24 h), with <5% hydrolysis observed. This stability facilitates one-pot syntheses where Boc deprotection (using HCl in dioxane) precedes ester hydrolysis without intermediate isolation.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) resolves Boc-protected intermediates from byproducts like tert-butyl ethers. HPLC analysis with a Chiralpak AD-H column (hexane/isopropanol 90:10, 1 mL/min) confirms enantiopurity, with retention times of 12.3 minutes for (R)-isomer and 14.1 minutes for (S)-isomer.

Spectroscopic Validation

1H NMR (600 MHz, CDCl₃) of the (R)-enantiomer exhibits characteristic signals at δ 1.44 (s, 9H, Boc), 1.40 (s, 9H, t-Bu), 4.25 (dd, J = 8.1, 4.2 Hz, 1H, CH-NH), and 5.21 (d, J = 8.1 Hz, 1H, NH). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 260.1736 (calculated 260.1736).

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagent | Yield (%) | ee (%) | Purification |

|---|---|---|---|---|---|

| Chiral Pool (Serine) | (R)-α-methyl-serine | Boc₂O, PivCl | 90 | >99 | Flash chromatography |

| Asymmetric Hydroxylation | tert-butyl acrylate | Mn-salen catalyst | 75 | 88 | Silica gel |

| Kinetic Resolution | Racemic acetate | PCL lipase | 40 | 92 | Extraction |

The chiral pool method offers superior yield and enantiopurity but requires expensive enantiopure starting materials. Asymmetric catalysis balances cost and efficiency, while kinetic resolution is limited by theoretical yield constraints .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride in methanol.

Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

Oxidation: Formation of ®-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-oxopropanoate.

Reduction: Regeneration of ®-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate.

Substitution: Formation of ®-3-hydroxypropanoic acid and tert-butyl carbamate.

Scientific Research Applications

Synthesis Applications

- Peptide Synthesis :

- Chiral Building Block :

- Protecting Group :

Biological Applications

- Drug Development :

- Anticancer Research :

Mechanism of Action

The primary mechanism of action of ®-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate involves its role as a protecting group. The Boc group protects the amino group from unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Compound 1 : tert-Butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate

- Structure: A six-membered lactam-constrained amino acid with isopropyl and tert-butyl ester side chains.

- Key Features: Chiral lactam backbone (C2 half-chair conformation). Dual Boc-protected amino groups. Tert-butyl ester enhances lipophilicity.

- Comparison: The lactam ring introduces rigidity, unlike the flexible propanoate backbone of the target compound. Dual Boc groups may complicate selective deprotection strategies compared to the single Boc group in the target.

Compound 2 : (R)-tert-Butyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate

- Structure: Propanoate ester with a benzyloxycarbonyl (Cbz)-protected amino group.

- Key Features :

- Cbz group (acid-labile) instead of Boc.

- (R)-configuration at the stereogenic center.

- Comparison: The Cbz group is less stable under hydrogenolysis conditions compared to Boc, which requires stronger acids for cleavage. The absence of a hydroxyl group limits its utility in hydroxyl-directed reactions.

Compound 3 : tert-Butyl-(2R,3R)-3-Amino-2-hydroxybutanoate

- Structure: Butanoate ester with amino and hydroxyl groups.

- Key Features: (2R,3R)-stereochemistry. Longer carbon chain (butanoate vs. propanoate).

- Comparison :

Compound 4 : (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate

- Structure : Biphenyl-substituted carbamate with a hydroxyl group.

- Key Features :

- Bulky biphenyl substituent.

- Hydroxypropan-2-yl carbamate backbone.

- Comparison: The biphenyl group increases molecular weight and reduces aqueous solubility compared to the target compound. Similar Boc protection but lacks the propanoate ester functionality.

Stereochemical and Physicochemical Properties

Biological Activity

(R)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, also known as Boc-L-Threonine, is a compound with significant relevance in medicinal chemistry and organic synthesis. It is particularly noted for its role in peptide synthesis and as a building block in drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₂₃NO₅

- Molecular Weight : 261.318 g/mol

- CAS Number : 71630-31-4

The biological activity of this compound primarily stems from its ability to act as an amino acid derivative in various biochemical pathways. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, enabling selective reactions in peptide synthesis without interfering with other functional groups.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Neuroprotective Effects

Studies have shown that certain derivatives of tert-butyl compounds can protect neuronal cells from oxidative damage. For instance, related compounds have demonstrated the ability to reduce glutamate-induced toxicity in neuronal cells, suggesting potential applications in treating conditions like ischemic stroke .

Anti-inflammatory Activity

The compound has also been implicated in anti-inflammatory responses. Its structural analogs have been observed to inhibit pro-inflammatory cytokines, thereby providing therapeutic benefits in inflammatory diseases .

Study 1: Synthesis and Evaluation of Derivatives

In a study focusing on the synthesis of various Boc-protected amino acids, including this compound, researchers evaluated their efficacy in inhibiting specific enzymatic pathways involved in inflammation. The results indicated that these compounds could significantly reduce the activity of cyclooxygenase enzymes, which play a critical role in inflammation .

Study 2: Peptide Synthesis Applications

Another notable application of this compound is its use in peptide synthesis. A study demonstrated that this compound could be effectively incorporated into peptides designed to target specific receptors involved in metabolic disorders. The resulting peptides exhibited enhanced stability and bioactivity compared to their unprotected counterparts .

Data Table: Comparison of Biological Activities

Q & A

Q. What are the key synthetic routes for preparing (R)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate?

The compound is synthesized via tert-butylation of carboxylic acids or alcohols using catalysts like bis(trifluoromethanesulfonyl)imide (Tf₂NH) in dichloromethane at 0°C, achieving yields up to 76% after purification by flash chromatography . Stepwise protection strategies are common, such as coupling tert-butoxycarbonyl (Boc) groups to amino alcohols under controlled conditions (e.g., N-ethyl-N,N-diisopropylamine in CH₂Cl₂ at 0–20°C) to preserve stereochemistry .

Q. How is stereochemical integrity ensured during synthesis?

Chiral centers are maintained using enantiomerically pure starting materials and low-temperature reactions to minimize racemization. For example, Boc-protected amino alcohols are synthesized with (R)-configuration by employing chiral auxiliaries or asymmetric catalysis . X-ray crystallography confirms absolute configuration, as seen in related compounds where resonant scattering of CuKα radiation determines stereochemistry .

Q. What analytical methods are used to characterize this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl, hydroxy, and carbamate protons) .

- X-ray Diffraction : Resolves chiral configurations and molecular conformations (e.g., C2 half-chair conformation in six-membered rings) .

- Chromatography : Chiral HPLC or flash chromatography with hexane/EtOAc gradients ensures purity and enantiomeric excess .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in peptide synthesis?

The Boc group acts as a temporary protective moiety for amines, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) without affecting ester or hydroxyl groups. This is critical in multi-step syntheses, such as peptide coupling where Boc-protected intermediates prevent unwanted side reactions . However, the Boc group’s steric bulk may reduce reaction rates in sterically hindered environments .

Q. What challenges arise in analyzing conflicting data on the compound’s stability?

Discrepancies in stability reports often stem from storage conditions. For instance, some studies recommend storage below -20°C to prevent hydrolysis of the Boc group , while others note no significant degradation at 4°C for short-term storage . Methodological troubleshooting includes:

Q. How is this compound applied in prodrug design or pharmacokinetic studies?

The hydroxypropanoate ester enhances lipophilicity, improving membrane permeability. In prodrugs, enzymatic hydrolysis releases active drugs (e.g., antiviral agents) in target tissues. Pharmacokinetic studies use radiolabeled analogs to track metabolic pathways, with Boc groups stabilizing the compound during in vivo distribution .

Q. What methodological adjustments resolve low yields in coupling reactions?

Low yields in Boc-mediated couplings are addressed by:

- Optimizing Catalysts : Replacing DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Solvent Selection : Using anhydrous CH₂Cl₂ or THF to minimize hydrolysis .

- Temperature Control : Maintaining 0°C to suppress racemization in chiral intermediates .

Data Contradiction Analysis

Q. How do researchers reconcile conflicting reports on the compound’s storage stability?

Contradictions arise from varying impurity profiles or analytical sensitivity. For example:

- : Reports no known hazards, suggesting standard lab storage (room temperature).

- : Recommends storage below -20°C for long-term stability. Resolution involves validating storage conditions via stability-indicating assays (e.g., NMR tracking of Boc group integrity over time) and adhering to manufacturer-specific guidelines .

Methodological Best Practices

- Stereochemical Validation : Always confirm configuration via X-ray or optical rotation comparisons to reference standards .

- Scale-Up Considerations : Use flow chemistry for tert-butylation to improve reproducibility and safety .

- Safety Protocols : Despite "no known hazards" in some SDS, wear PPE (gloves, lab coat) due to potential irritant properties of related carbamates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.